ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate
Description
Ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate is a heterocyclic compound featuring two pyridine rings linked by an ethylamino bridge. The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group introduces electronegative and sterically demanding substituents, while the methanimidate ester (ethyl ester) contributes to its solubility and reactivity.
Properties
IUPAC Name |
ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N5O/c1-2-26-10-25-13-4-3-5-21-15(13)23-7-6-22-14-12(17)8-11(9-24-14)16(18,19)20/h3-5,8-10H,2,6-7H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZWFIFJFXMKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(N=CC=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112744 | |
| Record name | Ethyl N-[2-[[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]amino]-3-pyridinyl]methanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338772-59-1 | |
| Record name | Ethyl N-[2-[[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]amino]-3-pyridinyl]methanimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338772-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-[2-[[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]amino]-3-pyridinyl]methanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate typically involves multiple steps. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the chloro and trifluoromethyl substituents. The final steps involve the formation of the methanimidate group and the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes involving pyridine derivatives.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on Pyridine Rings
Similar compounds often differ in halogen or functional group placement. For example:
- 3-Chloro-N-phenyl-phthalimide (): Contains a chloro-substituted phthalimide core but lacks the trifluoromethyl group and ethylamino linker.
- 5-Trifluoromethylpyridine derivatives: These analogs prioritize the trifluoromethyl group for enhanced lipophilicity but may omit the chloro substituent or ethylamino bridge, altering their interaction with biological targets.
Table 1: Substituent Comparison
| Compound | Pyridine Substituents | Functional Groups | Applications |
|---|---|---|---|
| Target Compound | 3-Cl, 5-CF₃ | Ethylamino linker, methanimidate | Agrochemicals/Pharmaceuticals (hypothesized) |
| 3-Chloro-N-phenyl-phthalimide | 3-Cl (phthalimide core) | Phenyl, phthalimide | Polymer synthesis |
| Generic 5-CF₃-pyridine analog | 5-CF₃ | Variable linkers | Drug discovery |
Linker and Bridge Modifications
The ethylamino linker in the target compound provides conformational flexibility, which is critical for binding to enzymes or receptors. Compounds with rigid linkers (e.g., aromatic or shorter alkyl chains) may exhibit reduced bioavailability due to steric hindrance. For instance, compound 1 and 7 in show how minor structural changes (e.g., substituent position) affect NMR chemical shifts, implying altered electronic environments and binding affinities .
Methanimidate Ester vs. Other Esters
Replacing the ethyl group in the methanimidate ester with bulkier alkyl chains (e.g., isopropyl) could reduce solubility but improve membrane permeability. Conversely, hydrophilic esters (e.g., methyl) might enhance water solubility at the expense of tissue penetration.
Spectroscopic and Computational Analysis
NMR Profiling
As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the trifluoromethyl group would likely cause significant deshielding in adjacent protons, distinguishable from analogs lacking this group .
Table 2: Hypothetical NMR Shifts (δ, ppm)
| Proton Position | Target Compound | 5-CF₃-pyridine Analog | 3-Cl-phthalimide () |
|---|---|---|---|
| Pyridine H-6 | 8.5 | 8.4 | N/A |
| Ethylamino CH₂ | 3.2–3.5 | 3.1–3.4 | N/A |
| CF₃-adjacent H | 7.8 | 7.7 | N/A |
Crystallographic Data
While focuses on SHELX software, it underscores the importance of crystallography in resolving structural nuances. The target compound’s trifluoromethyl group may induce unique crystal packing compared to non-fluorinated analogs, affecting melting points and stability .
Lumping Strategy for Analog Classification ()
Compounds with shared pyridine cores and ethylamino linkers could be "lumped" as surrogates in computational models, simplifying reaction networks. However, the trifluoromethyl group’s unique electronic effects may necessitate separate treatment in kinetic studies .
Biological Activity
Ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15ClF3N5 |
| Molecular Weight | 335.74 g/mol |
| CAS Number | Not available in current databases |
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, pyridine derivatives are known to interact with various biological targets, including:
- Enzyme Inhibition : Many pyridine-based compounds act as enzyme inhibitors, which can modulate metabolic pathways.
- Receptor Modulation : These compounds may also function as antagonists or agonists at various receptor sites, influencing cellular signaling pathways.
Anticancer Activity
A study investigated the anticancer potential of similar pyridine derivatives against various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Compounds with trifluoromethyl groups have been noted for their enhanced antimicrobial properties due to increased lipophilicity, which facilitates membrane penetration .
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Antimicrobial Activity
Q & A
Q. What are the critical synthetic intermediates for preparing ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate, and how are they synthesized?
- Methodological Answer : Key intermediates include 2-amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1) and 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5). The former is synthesized via chlorination and trifluoromethylation of pyridine derivatives, while the latter involves reductive amination or coupling reactions. For example, palladium-catalyzed amination (e.g., Buchwald-Hartwig) is effective for introducing ethylamino groups to pyridine cores .
Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : H and C NMR are critical for verifying substitution patterns and tautomeric forms (e.g., distinguishing between imidate and amidine tautomers).
- HPLC : Purity assessment (>98% by reverse-phase HPLC) is standard, as noted in intermediate synthesis protocols .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for trifluoromethyl and chloro substituents.
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed amination steps to improve yields in the synthesis of pyridine-ethylamino linkages?
- Methodological Answer :
- Catalyst selection : Use Pd(OAc) with Xantphos or DavePhos ligands for sterically hindered pyridines, as demonstrated in chloro-pyridine coupling reactions .
- Solvent and temperature : Toluene or dioxane at 80–100°C balances reactivity and side-product suppression.
- Base optimization : CsCO or KPO enhances nucleophilic displacement in amination .
- Monitoring : In-situ FTIR or GC-MS tracks reaction progress to avoid over-functionalization.
Q. What strategies resolve contradictions in NMR data caused by tautomerism in the methanimidate moiety?
- Methodological Answer :
- Variable-temperature NMR : Identifies dynamic equilibria between imidate and amidine forms by observing signal coalescence at elevated temperatures.
- Deuterium exchange experiments : Detects labile protons (e.g., NH in amidine tautomers) using DO.
- Computational modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers based on thermodynamic stability .
Q. How to design biological activity assays for this compound, given its structural similarity to kinase inhibitors?
- Methodological Answer :
- Kinase inhibition screening : Use fluorescence-based assays (e.g., ADP-Glo™) against a panel of kinases (e.g., JAK2, EGFR) due to the pyridine scaffold’s prevalence in kinase binding.
- Cellular uptake studies : Radiolabel the compound with F (via trifluoromethyl group) for PET imaging to evaluate tissue penetration .
- Mutagenicity prediction : Apply Ames test protocols with Salmonella strains to assess safety profiles early in development.
Key Challenges and Solutions
- Stereochemical control : The ethylamino linkage may adopt multiple conformations. Use chiral HPLC (e.g., Chiralpak® columns) or asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantiomer separation .
- Stability under acidic conditions : The methanimidate group is prone to hydrolysis. Store compounds under inert gas (N) at −20°C in anhydrous DMSO .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
